(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Overview
Description
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the benzofuran ring and a methoxyphenyl group attached to the methanone moiety. It has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Transition-metal catalysis, such as palladium or copper catalysis, is also employed in some industrial processes to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methanone moiety can be reduced to form a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a benzofuran-3-one derivative.
Reduction: Formation of a benzofuran-3-yl alcohol.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Exhibits potential antibacterial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to various receptors and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-1-benzofuran-3-yl)(4-methylphenyl)methanone
- (5-Hydroxy-benzofuran-3-yl)-(4-methylsulfanyl-phenyl)-methanone
- 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
Uniqueness
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Biological Activity
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, a compound with potential therapeutic applications, has garnered attention due to its unique structural characteristics and biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a methoxy-substituted phenyl group, characterized by the following molecular formula:
- Molecular Formula : C₁₆H₁₂O₄
The presence of hydroxyl and methoxy groups enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including aromatic electrophilic substitution reactions. For example, using p-anisoyl chloride under acidic conditions allows for the introduction of the methoxy group at the para position of the phenyl ring .
Biological Activity
Research indicates that derivatives of benzofuran compounds exhibit a wide range of biological activities, including:
- Antiproliferative Activity : Studies have shown that related compounds display significant antiproliferative effects against various cancer cell lines. For instance, derivatives with specific substitutions on the benzofuran ring have demonstrated IC₅₀ values in the nanomolar range against HeLa and MDA-MB-231 cells .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | IC₅₀ (nM) | Cell Line |
---|---|---|
CA-4 | 180 | HeLa |
CA-4 | 3100 | MDA-MB-231 |
6a | <100 | A549 |
11a | <100 | HT-29 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Some benzofuran derivatives act as tubulin inhibitors, disrupting microtubule formation essential for cell division.
- Histone Deacetylase (HDAC) Inhibition : The compound may also function as an HDAC inhibitor, leading to altered gene expression associated with cancer progression .
Case Studies
Several studies have focused on the biological evaluation of benzofuran derivatives:
- Study 1 : A series of benzofuran derivatives were synthesized and tested for their antiproliferative activity against five human cancer cell lines. The presence of methoxy groups significantly enhanced activity, with some compounds showing up to a 38-fold increase in potency compared to their unsubstituted counterparts .
- Study 2 : Another investigation revealed that specific substitutions at the C–6 position of the benzofuran ring were critical for maintaining high antiproliferative activity. Compounds lacking these groups exhibited significantly reduced efficacy .
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound could be developed into therapeutic agents for:
- Cancer Treatment : Its ability to inhibit cell proliferation makes it a candidate for further development in oncology.
- Anti-inflammatory Drugs : The structural features may also confer anti-inflammatory properties, warranting exploration in inflammatory disease models .
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAOMULUVFNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350740 | |
Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-82-9 | |
Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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